molecular formula C12H8N8O2 B1417677 2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide CAS No. 1706430-63-8

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

Cat. No. B1417677
M. Wt: 296.24 g/mol
InChI Key: IIJDSVYJWAWEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an intermediate for the preparation of the antitumor drug temozolomide and its analogues . It is also known as nor-temozolomide .


Synthesis Analysis

An efficient synthesis of this compound involves the in situ generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide . Alkylation of the anion of nor-temozolomide with methyl iodide provides a new route to temozolomide, avoiding the use of methyl isocyanate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple nitrogen and oxygen atoms. It includes a 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide group .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be alkylated with methyl iodide to produce temozolomide . Additionally, a series of new 3-substituted analogues of temozolomide can be prepared by electrophilic substitution of the nor-temozolomide anion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.14 . Other physical and chemical properties such as melting point, purity, and infrared spectrum have been reported .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Antitumor Agents : The compound is used in the synthesis of novel broad-spectrum antitumor agents. For example, it's involved in the creation of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones with potential curative activity against certain types of leukemia (Stevens et al., 1984).

Antitumor Activity

  • Study of Antitumor Properties : This compound has been the basis for the study of antitumor imidazotetrazines, where researchers have explored the conversion of 5-aminoimidazole-4-carboxamide to related compounds with antitumor properties (Wang et al., 1998).
  • Exploration of Synthetic Routes : New synthesis methods for antitumor drugs like temozolomide have been explored using 'masked' methyl isocyanates, involving the compound (Wang et al., 1995).
  • Development of Antitumor Drug Analogs : Researchers have used this compound in the synthesis of nor-temozolomide, an intermediate for preparing antitumor drugs and analogs, avoiding the use of isocyanates (Cousin et al., 2012).

Pharmacological and Chemical Studies

  • Investigating Antitumor Derivatives : The compound has been a key part of studies focused on synthesizing and evaluating the growth inhibition properties of its derivatives in human solid tumor and leukemia cell lines (Liu et al., 2010).
  • Synthetic Studies : It has been crucial in synthetic studies aiming to create key derivatives of antitumor drugs like temozolomide (Wang & Stevens, 1996).

Radiosynthesis and PET Studies

  • Radiosyntheses for PET Studies : The compound has been used in the development of radiosynthetic routes for preparing temozolomide labeled with carbon-11, aiding in positron emission tomography (PET) studies for investigating the drug's mode of action (Brown et al., 2002).

properties

IUPAC Name

2-(4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N8O2/c13-9(21)5-2-1-3-6-7(5)16-10(15-6)8-11-17-19-18-12(22)20(11)4-14-8/h1-4H,(H2,13,21)(H,15,16)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJDSVYJWAWEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=C4N=NNC(=O)N4C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 4
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide
Reactant of Route 6
2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.